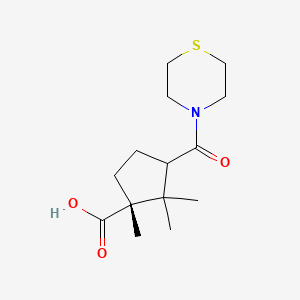![molecular formula C15H18ClFN6O B6441289 2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549023-03-0](/img/structure/B6441289.png)
2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. They are fundamental components of nucleic acids, DNA and RNA. Substituted pyrimidines have been found to exhibit a wide range of pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives usually involves the reaction of an amidine with an α,β-unsaturated carbonyl compound followed by cyclization .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 and four carbon atoms. Substituents on the ring can greatly influence the properties of the molecule .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and nitration, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrimidine derivative depend on its specific structure. Factors such as the nature and position of substituents on the pyrimidine ring can influence properties such as solubility, melting point, and reactivity .作用機序
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) , which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . GPR119 plays a crucial role in regulating glucose homeostasis by stimulating insulin release and promoting the secretion of incretin hormones such as GLP-1 (glucagon-like peptide-1).
Mode of Action
The compound acts as an agonist of GPR119. Upon binding to this receptor, it activates intracellular signaling pathways that lead to the release of insulin from pancreatic β-cells and the secretion of GLP-1 from enteroendocrine cells . This dual action enhances glucose-dependent insulin release and improves glycemic control.
Biochemical Pathways
The activation of GPR119 by this compound triggers several downstream signaling pathways, including the cAMP (cyclic adenosine monophosphate) pathway . Increased cAMP levels result in the activation of protein kinase A (PKA), which subsequently enhances insulin secretion and GLP-1 release . These pathways collectively contribute to better regulation of blood glucose levels.
Pharmacokinetics
The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys . These properties ensure good bioavailability and effective systemic action.
Result of Action
At the molecular level, the compound’s action results in increased insulin secretion and enhanced GLP-1 levels, leading to improved glucose uptake by cells and better glycemic control . At the cellular level, this translates to reduced blood glucose levels and potentially improved outcomes for patients with type 2 diabetes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism .
This comprehensive understanding of the compound’s mechanism of action highlights its potential as a therapeutic agent for managing type 2 diabetes by targeting GPR119 and modulating key biochemical pathways involved in glucose regulation.
: Source
Safety and Hazards
将来の方向性
The study of pyrimidine derivatives is a very active field of research, with new compounds being synthesized and tested for biological activity. Future directions could include the development of new synthetic methods, the discovery of new drug candidates, and the study of the biological mechanisms of action of these compounds .
特性
IUPAC Name |
2-[3-[(5-chloropyrimidin-2-yl)-methylamino]azetidin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN6O/c1-8(2)12-11(17)13(24)21-15(20-12)23-6-10(7-23)22(3)14-18-4-9(16)5-19-14/h4-5,8,10H,6-7H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVNNVZPDFZRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CC(C2)N(C)C3=NC=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(5-chloropyrimidin-2-yl)-methylamino]azetidin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6441213.png)
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6441218.png)
![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)
![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)
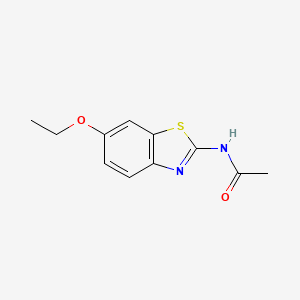
![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)
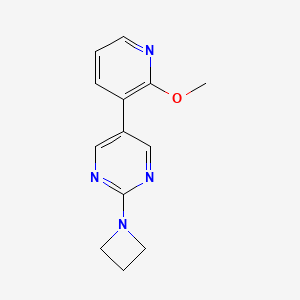
![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)
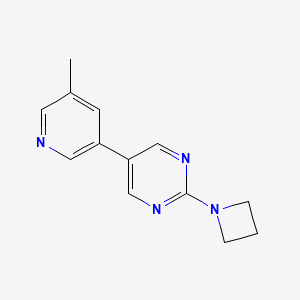
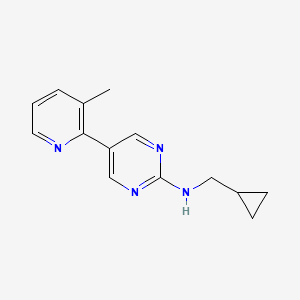
![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)
![3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441297.png)
